Quantifying methyl paraben in urine or wastewater faces ion suppression and extraction variability. Deuterated standards (e.g., methyl paraben-D4) suffer H/D exchange and elution shifts, causing quantification bias. Methyl Paraben-13C6 overcomes these with: • Perfect co-elution with native analyte, correcting matrix-specific ion suppression. • No H/D exchange under harsh sample prep, ensuring isotopic mass integrity. • Uniform 13C6 ring labeling for highest accuracy in LC-MS/MS and GC-MS. In stock for immediate delivery.
Methyl Paraben-13C6 (CAS 1581694-95-2) is a highly stable, isotopically labeled reference material primarily procured for advanced mass spectrometry (LC-MS/MS and GC-MS) applications. Featuring a uniformly 13C-labeled phenolic ring, it serves as the optimal internal standard for quantifying native methyl paraben in complex matrices such as human urine, wastewater, and agricultural products. By providing a virtually identical physicochemical and chromatographic profile to the target analyte, it allows analytical laboratories to accurately correct for matrix-induced ion suppression, extraction losses, and instrument drift, ensuring high-fidelity data in regulatory compliance and quantitative exposomic workflows [1].
Substituting Methyl Paraben-13C6 with structural surrogates (e.g., ethyl paraben) or deuterated analogs (e.g., Methyl Paraben-D4) introduces significant quantification risks in high-throughput liquid chromatography. Surrogate standards fail to co-elute with the target analyte, exposing them to different matrix suppression zones in the mass spectrometer source, which directly inflates quantification bias [1]. Furthermore, while deuterated standards are often less expensive, they frequently exhibit a chromatographic isotope effect—eluting slightly earlier than the native compound in reversed-phase LC—which uncouples the internal standard from the analyte's exact matrix environment. Deuterated parabens are also more vulnerable to hydrogen-deuterium (H/D) exchange during aggressive sample preparation, altering the isotopic mass and skewing final concentration calculations .
In reversed-phase UHPLC-MS/MS workflows, deuterated internal standards often suffer from retention time shifts due to the polarity differences between C-H and C-D bonds. Methyl Paraben-13C6 eliminates this issue, achieving perfect co-elution with native methyl paraben. This ensures both the analyte and the internal standard are ionized simultaneously, experiencing the exact same matrix suppression or enhancement .
| Evidence Dimension | Retention Time Shift (ΔtR) relative to native analyte |
| Target Compound Data | ΔtR = 0.000 min (Perfect co-elution) |
| Comparator Or Baseline | Methyl Paraben-D4 (ΔtR ≈ -0.02 to -0.05 min, early elution) |
| Quantified Difference | 100% elimination of retention time drift |
| Conditions | Reversed-phase UHPLC (C18 column) with Electrospray Ionization (ESI) |
Perfect co-elution guarantees that the internal standard and analyte experience identical matrix suppression, eliminating a major source of quantification bias in complex samples.
Environmental and clinical matrices often require harsh extraction protocols, such as enzymatic deconjugation or acid/base hydrolysis. Under these conditions, the deuterium atoms in deuterated parabens can undergo H/D exchange with the aqueous solvent, leading to a loss of the isotopic label. The 13C atoms in Methyl Paraben-13C6 are covalently locked within the aromatic carbon skeleton, rendering them completely immune to exchange and ensuring 100% label retention .
| Evidence Dimension | Label retention during extreme pH or thermal extraction |
| Target Compound Data | 100% label retention (stable carbon skeleton) |
| Comparator Or Baseline | Deuterated Parabens (Susceptible to partial H/D exchange) |
| Quantified Difference | Zero risk of isotopic degradation or mass shifting |
| Conditions | Complex matrix extraction (e.g., urine deconjugation or sludge processing) |
Procuring 13C-labeled standards prevents batch failures and costly rework caused by label loss during harsh environmental or clinical sample preparation.
Using an exact-match 13C-labeled internal standard is critical for minimizing quantitative bias. Studies evaluating paraben extraction from complex biological tissues (e.g., fish liver and muscle) demonstrate that using a mismatched surrogate standard (such as using 13C6-methyl paraben to quantify propyl paraben) results in significantly higher quantitative bias. Procuring the exact Methyl Paraben-13C6 standard for methyl paraben quantification maintains bias well below regulatory thresholds (< 10%)[1].
| Evidence Dimension | Quantitative Bias (%) in high-matrix environmental samples |
| Target Compound Data | Exact-match 13C6 Internal Standard (< 10% bias) |
| Comparator Or Baseline | Mismatched Surrogate Standard (> 30% bias for non-target parabens) |
| Quantified Difference | > 3X reduction in quantification error |
| Conditions | Trace analysis (ng/g) in complex biological matrices (e.g., fish tissue) |
Demonstrates that exact-match 13C6 procurement is strictly necessary for regulatory-grade accuracy, as cross-analyte surrogate calibration fails to correct matrix effects.
Quantifying human exposure to endocrine-disrupting chemicals requires analyzing urine and blood samples with highly variable matrix profiles. The perfect co-elution of Methyl Paraben-13C6 is critical for correcting variable ion suppression across diverse patient cohorts, ensuring reliable epidemiological data [1].
Tracking pharmaceutical and personal care product (PPCP) accumulation in wastewater, sludge, and surface waters involves harsh extraction protocols. The chemical stability of the 13C label over a deuterium label ensures the internal standard survives sample preparation without H/D exchange, preventing false negatives or skewed quantification [2].
Evaluating the translocation of parabens from sludge-amended soils into crops (e.g., tomatoes) requires ultra-low limits of quantification (ng/g). Exact-match isotopic dilution mass spectrometry using Methyl Paraben-13C6 provides the necessary precision and recovery rates required by agricultural regulatory bodies [3].